molecular formula C4H7F2NO2 B8646345 Methyl 3-amino-2,2-difluoropropanoate

Methyl 3-amino-2,2-difluoropropanoate

Cat. No.: B8646345
M. Wt: 139.10 g/mol
InChI Key: PRKRSICPIDBGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2,2-difluoropropanoate is a useful research compound. Its molecular formula is C4H7F2NO2 and its molecular weight is 139.10 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-2,2-difluoropropanoate is explored for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Research has indicated that compounds with similar structures exhibit activity against specific enzymes and receptors, suggesting that this compound may also possess similar properties .

Biological Studies

In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to modulate biological processes makes it valuable for investigating the mechanisms of action of various biochemical pathways. Preliminary studies suggest that it may influence cellular processes by acting on specific molecular targets.

Industrial Applications

This compound finds applications in the production of specialty chemicals and intermediates for various industrial processes. Its unique chemical properties make it suitable for synthesizing more complex molecules used in diverse industrial applications.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit certain enzyme activities, suggesting potential applications in metabolic regulation and drug design .

Case Study 2: Drug Development

Research focusing on the therapeutic potential of this compound highlighted its role as a lead compound in developing new drugs targeting specific diseases. The compound's ability to modulate biological activity was demonstrated through various assays that evaluated its efficacy against disease models.

Properties

Molecular Formula

C4H7F2NO2

Molecular Weight

139.10 g/mol

IUPAC Name

methyl 3-amino-2,2-difluoropropanoate

InChI

InChI=1S/C4H7F2NO2/c1-9-3(8)4(5,6)2-7/h2,7H2,1H3

InChI Key

PRKRSICPIDBGPW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CN)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round bottom flask, 3-amino-2,2-difluoropropanoic acid (500 mg, 4 mmol) was solubilized in MeOH (10 mL). At 0° C., SOCl2(1 mL) was added dropwise. The reaction mixture was then stirred at room temperature overnight. Evaporation of the reaction mixture gave methyl 3-amino-2,2-difluoropropanoate, as its HCL salt, as a white solid (570 mg, 81%). 1H NMR (400 MHz, DMSO-d6) δ ppm 3.63 (t, J=16 Hz, 2 H) 3.87 (s, 3 H) 9.07 (br. s., 2 H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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